molecular formula C27H23N5O5 B2505457 methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate CAS No. 1189900-39-7

methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate

Cat. No.: B2505457
CAS No.: 1189900-39-7
M. Wt: 497.511
InChI Key: POVOPMLWRSBDCS-UHFFFAOYSA-N
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Description

Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of 2-(4-ethylphenoxy)acetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-chloroquinoxaline to form the triazoloquinoxaline core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazoloquinoxaline derivatives.

Scientific Research Applications

Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[4-(4-methoxyphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
  • Methyl 2-{2-[4-(4-phenylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate

Uniqueness

Methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is unique due to the presence of the ethylphenoxy group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-3-17-12-14-18(15-13-17)37-25-24-30-31(27(35)32(24)22-11-7-6-10-21(22)29-25)16-23(33)28-20-9-5-4-8-19(20)26(34)36-2/h4-15H,3,16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVOPMLWRSBDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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